N-(4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
Description
N-(4-(2-((3-Chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a heterocyclic compound featuring a thiazol-2-yl core linked to a 5-oxopyrrolidine-2-carboxamide moiety and a substituted phenyl group (3-chloro-4-methylphenyl). This structure combines a thiazole ring—known for its role in medicinal chemistry due to metabolic stability and hydrogen-bonding capacity—with a pyrrolidone carboxamide, which may enhance solubility and binding affinity.
Properties
IUPAC Name |
N-[4-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3S/c1-9-2-3-10(6-12(9)18)19-15(24)7-11-8-26-17(20-11)22-16(25)13-4-5-14(23)21-13/h2-3,6,8,13H,4-5,7H2,1H3,(H,19,24)(H,21,23)(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBIKHLEOCXQFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a base such as sodium ethoxide in ethanol.
Amination: The thiazole intermediate is then reacted with 3-chloro-4-methylaniline under conditions that facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl groups, using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic chlorine can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, often in the presence of a base like potassium carbonate.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced amide or ketone derivatives.
Substitution: Substituted aromatic derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound has potential as an antimicrobial agent. Its structure suggests it could interact with bacterial enzymes or cell walls, inhibiting growth or replication .
Medicine
In medicine, the compound is being investigated for its potential as an anti-cancer agent. The presence of the thiazole ring, which is known for its biological activity, makes it a candidate for drug development .
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their function. The chlorinated aromatic ring can enhance binding affinity through hydrophobic interactions and halogen bonding .
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
- Melting Points: Urea derivatives in exhibit higher melting points (188–207 °C), likely due to stronger intermolecular hydrogen bonding.
- Molecular Weight : The target compound’s molecular weight is expected to be lower than urea derivatives (e.g., 1f : 667.9 Da), which could enhance bioavailability .
Pharmacological and Pharmacokinetic Insights
- Piperazine Derivatives : Compound 4 () incorporates a piperazine-thiazole structure formulated with Cremophor® EL for oral delivery. While the target compound lacks piperazine, its thiazole-carboxamide core may offer similar formulation advantages, though solubility studies are needed .
- Synthetic Pathways : highlights hydrazine-based derivatization of thiazole-sulfonamide hybrids (e.g., compound 28 ). The target compound’s synthesis may involve analogous steps, such as amide coupling or cyclization, but its pyrrolidone moiety requires distinct optimization .
Key Research Findings and Implications
- Bioactivity Potential: Urea derivatives in show moderate to high yields (70–78%), suggesting scalable synthesis. The target compound’s carboxamide group may improve metabolic stability, a critical factor for in vivo efficacy .
- Substituent Optimization : The 3-chloro-4-methylphenyl group in the target compound offers a balance between lipophilicity and steric effects, contrasting with polar substituents (e.g., -OH, -OCH₃) in compounds, which may limit blood-brain barrier penetration .
Biological Activity
N-(4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following molecular properties:
| Property | Details |
|---|---|
| Molecular Formula | C24H22ClN3O4S |
| Molecular Weight | 483.97 g/mol |
| CAS Number | Not available |
| Purity | ≥ 95% |
| Stereochemistry | Achiral |
The compound's structure features a thiazole ring and a pyrrolidine moiety, which are known to contribute to its biological activity.
Research indicates that this compound may exert its effects through multiple mechanisms, including:
Antiviral Activity
Several studies have explored the antiviral potential of compounds structurally related to this compound. For example, a series of substituted benzamides were reported to inhibit HAdV with selectivity indexes greater than 100, indicating a promising therapeutic profile .
Anticancer Properties
Compounds with similar structural motifs have also been investigated for their anticancer properties. The presence of the pyrrolidine ring is often associated with enhanced cytotoxicity against various cancer cell lines. In vitro studies have shown that such compounds can induce apoptosis in cancer cells through the activation of caspase pathways .
Case Studies
- Case Study on Antiviral Efficacy : A study involving various analogues of thiazole derivatives highlighted their effectiveness in inhibiting viral replication in vitro, suggesting that modifications to the thiazole structure could enhance antiviral potency .
- Case Study on Cytotoxicity : Research on related pyrrolidine compounds revealed significant cytotoxic effects against breast cancer cell lines, with IC50 values indicating strong potential for further development as anticancer agents .
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for this compound?
The synthesis involves multi-step organic reactions, including nucleophilic substitutions, amide bond formation, and heterocyclic ring closures. Key steps include:
- Thiazole ring formation : Optimized via condensation of thiourea derivatives with α-halo ketones under reflux in ethanol .
- Amide coupling : Use coupling agents like EDC/HOBt in anhydrous DMF to link the thiazole and pyrrolidone moieties .
- Reaction monitoring : Thin-layer chromatography (TLC) and HPLC ensure intermediate purity . Critical conditions: Temperature (60–80°C for amidation), solvent selection (polar aprotic solvents for stability), and inert atmosphere (N₂ for oxygen-sensitive steps) .
Q. How should researchers characterize the compound’s purity and structural integrity?
Standard protocols include:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- Mass spectrometry (MS) : High-resolution ESI-MS for molecular weight validation (e.g., M⁺ peaks at m/z 433.87) .
- Thermal analysis : Melting point determination (e.g., 160–204°C ranges in ethanol recrystallization) to assess crystallinity .
- Elemental analysis : Verify C, H, N, S, and Cl content within ±0.4% theoretical values .
Q. What stability considerations are critical during storage and handling?
- Hydrolysis sensitivity : The 5-oxopyrrolidine moiety is prone to hydrolytic degradation. Store in anhydrous conditions (desiccants) at –20°C .
- Light sensitivity : Protect from UV exposure due to the thiazole ring’s photosensitivity .
- Solution stability : Use DMSO for short-term storage (<1 week) and avoid aqueous buffers with pH >8 .
Q. What preliminary assays are recommended to explore its biological activity?
- Enzyme inhibition : Screen against kinases (e.g., EGFR, JAK2) using fluorescence-based assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Binding studies : Surface plasmon resonance (SPR) to assess affinity for targets like PARP or HDACs .
Advanced Research Questions
Q. How can computational methods optimize its pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME calculate logP (∼2.8), suggesting moderate blood-brain barrier penetration. Adjust substituents (e.g., methoxy groups) to reduce hepatotoxicity risks .
- Docking studies : AutoDock Vina models interactions with ATP-binding pockets (e.g., EGFR: ∆G = –9.2 kcal/mol) .
- MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM for PARP inhibition) may arise from:
- Assay variability : Normalize results using internal controls (e.g., olaparib as a PARP inhibitor reference) .
- Purity differences : Validate compound purity (>95%) via HPLC before testing .
- Cell line heterogeneity : Use isogenic cell panels to isolate genetic confounding factors .
Q. What strategies enhance selectivity for target proteins?
- Fragment-based design : Introduce substituents (e.g., 3,5-dimethoxybenzamide) to exploit hydrophobic pockets in target enzymes .
- Proteome-wide profiling : Use affinity pulldown-MS to identify off-target binding .
- Covalent modification : Incorporate electrophilic warheads (e.g., acrylamides) for irreversible inhibition of cysteine residues .
Q. How to design SAR studies for derivatives with improved efficacy?
- Core modifications : Replace the thiazole with oxazole or pyridine rings to modulate electronic effects .
- Substituent libraries : Synthesize analogs with halogen (F, Br) or alkyl groups at the 3-chloro-4-methylphenyl position .
- Bioisosteric replacement : Substitute the pyrrolidone with a piperazine ring to enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
